molecular formula C10H16N4 B13339909 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B13339909
M. Wt: 192.26 g/mol
InChI Key: HVJFXFKMZGMVRO-UHFFFAOYSA-N
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Description

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in specific ways, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the construction of the imidazole and pyrazole rings followed by their fusion. One common method involves the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . This method allows for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to its fused imidazole and pyrazole rings, which provide a distinct set of chemical and biological properties. This fusion allows for specific interactions with biological targets that are not possible with simpler heterocycles. Additionally, the presence of the isobutyl group can enhance the compound’s solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanamine

InChI

InChI=1S/C10H16N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,6-7,11H2,1-2H3

InChI Key

HVJFXFKMZGMVRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)CN

Origin of Product

United States

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